A Technical Guide to Fmoc-NH-PEG4-alcohol: Properties and Applications in Proteolysis Targeting Chimeras (PROTACs)
A Technical Guide to Fmoc-NH-PEG4-alcohol: Properties and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-NH-PEG4-alcohol is a heterobifunctional linker molecule widely employed in the field of targeted protein degradation. As a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this polyethylene glycol (PEG)-based linker offers a versatile platform for conjugating a target protein ligand with an E3 ubiquitin ligase ligand. Its defined chain length, solubility-enhancing properties, and orthogonal protecting groups make it an invaluable tool in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties of Fmoc-NH-PEG4-alcohol, detailed experimental protocols for its use in PROTAC synthesis, and a logical workflow for its application in drug discovery.
Core Properties of Fmoc-NH-PEG4-alcohol
Fmoc-NH-PEG4-alcohol is a well-defined, monodisperse polyethylene glycol (PEG) derivative. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a primary alcohol at the other, separated by a tetra-ethylene glycol spacer. This structure provides a combination of desirable characteristics for its application as a linker in complex molecule synthesis.
Physicochemical and Structural Data
The key quantitative properties of Fmoc-NH-PEG4-alcohol are summarized in the tables below. These values are compiled from various commercial suppliers and should be considered as typical. For exact batch-specific data, consultation of the supplier's Certificate of Analysis is recommended.
| Identifier | Value |
| CAS Number | 868594-41-6 |
| Synonyms | Fmoc-PEG4-alcohol, (9H-fluoren-9-yl)methyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate |
| Chemical and Physical Properties | Value |
| Molecular Formula | C23H29NO6 |
| Molecular Weight | 415.48 g/mol |
| Appearance | Viscous Liquid |
| Color | Colorless to light yellow |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DCM, DMF |
| Storage and Handling | Conditions |
| Short-term Storage | 0 - 4 °C (days to weeks) |
| Long-term Storage | -20 °C (months to years) |
| Shipping | Ambient Temperature |
| Handling | Store in a dry, dark environment. |
Role in PROTAC Synthesis: A Modular Approach
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component that influences the efficacy of the PROTAC. PEG linkers, such as Fmoc-NH-PEG4-alcohol, are frequently used due to their ability to enhance solubility and provide flexibility for optimal ternary complex formation.[2]
The synthesis of a PROTAC using Fmoc-NH-PEG4-alcohol typically follows a modular and sequential approach, leveraging the orthogonal reactivity of the Fmoc-protected amine and the terminal alcohol. This allows for the controlled and stepwise conjugation of the two distinct ligands.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experimental steps involved in the synthesis of a PROTAC using Fmoc-NH-PEG4-alcohol. These protocols are based on established chemical principles for PROTAC synthesis and should be adapted and optimized for specific target and E3 ligase ligands.
Activation of the Terminal Alcohol
The primary alcohol of Fmoc-NH-PEG4-alcohol must first be activated to facilitate its conjugation to a suitable functional group on either the E3 ligase ligand or the target protein ligand. A common method is the formation of a p-nitrophenyl (PNP) carbonate, which is a good leaving group for subsequent reactions with amines.
Materials:
-
Fmoc-NH-PEG4-alcohol
-
p-nitrophenyl chloroformate
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve Fmoc-NH-PEG4-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting Fmoc-NH-PEG4-PNP carbonate by flash column chromatography on silica gel.
Conjugation to an Amine-Containing Ligand (Ligand A)
The activated linker can then be reacted with a ligand (either the E3 ligase ligand or the target protein ligand) that possesses a free amine group.
Materials:
-
Fmoc-NH-PEG4-PNP carbonate
-
Amine-containing Ligand A
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Dissolve the amine-containing Ligand A (1.0 eq) and Fmoc-NH-PEG4-PNP carbonate (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting Fmoc-NH-PEG4-Ligand A conjugate by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Fmoc Deprotection
The Fmoc protecting group is base-labile and can be selectively removed to expose the primary amine for the next conjugation step.
Materials:
-
Fmoc-NH-PEG4-Ligand A conjugate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-NH-PEG4-Ligand A conjugate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The resulting crude NH2-PEG4-Ligand A can often be used in the next step without further purification, or it can be purified by reverse-phase HPLC if necessary.
Conjugation to a Carboxylic Acid-Containing Ligand (Ligand B)
The newly exposed amine on the linker can be coupled to a second ligand that contains a carboxylic acid functional group using standard peptide coupling reagents.
Materials:
-
NH2-PEG4-Ligand A
-
Carboxylic acid-containing Ligand B
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Dissolve the carboxylic acid-containing Ligand B (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of NH2-PEG4-Ligand A (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in section 3.2.
-
Purify the final PROTAC molecule (Ligand B-PEG4-Ligand A) by reverse-phase HPLC.[3][4]
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for PROTAC synthesis using Fmoc-NH-PEG4-alcohol and the conceptual mechanism of action of the resulting PROTAC.
Caption: General workflow for the synthesis of a PROTAC using Fmoc-NH-PEG4-alcohol.
Caption: Conceptual mechanism of action for a PROTAC molecule.
Conclusion
Fmoc-NH-PEG4-alcohol is a highly valuable and versatile chemical tool for the synthesis of PROTACs and other complex bioconjugates. Its well-defined structure, solubility-enhancing properties, and orthogonal protecting groups enable a modular and controlled approach to the construction of these important molecules. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design and synthesis of novel protein degraders. The continued application of such well-characterized linkers will undoubtedly accelerate the advancement of targeted protein degradation as a therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. hplc.eu [hplc.eu]
- 4. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 5. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
